molecular formula C15H12N2OS B2519718 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one CAS No. 132603-50-0

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Cat. No.: B2519718
CAS No.: 132603-50-0
M. Wt: 268.33
InChI Key: VUYSZSSFJKWRMX-GXDHUFHOSA-N
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Description

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a phenyl group, a thienylmethylene group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 4-(2-Thienylmethylene)-2-pyrazolin-5-one
  • 1-Phenyl-3-methyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Uniqueness

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is unique due to the presence of both the thienylmethylene and phenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSZSSFJKWRMX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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